Orthogonal Cross-Coupling Potential: Selective Sonogashira Reaction at the C4 Iodo Position
1,3-Disubstituted-5-chloro-4-iodopyrazoles, a class to which 4-chloro-3-iodo-1-isobutyl-1H-pyrazole belongs, undergo selective Sonogashira coupling at the iodo position while leaving the chloro substituent intact [1]. This orthogonal reactivity allows for sequential functionalization at C4 (via the iodo group) followed by C3 (via the chloro group), a feature absent in analogs lacking either halogen.
| Evidence Dimension | Selective Sonogashira coupling yield at C4 iodo position |
|---|---|
| Target Compound Data | Good yield (qualitative) for 5-chloro-4-(phenylethynyl)pyrazoles obtained from 1,3-disubstituted-5-chloro-4-iodopyrazoles |
| Comparator Or Baseline | 3-iodo-1-isobutyl-1H-pyrazole (lacks 4-chloro) – cannot undergo sequential orthogonal functionalization |
| Quantified Difference | Enables orthogonal reactivity; comparator provides only single-site reactivity |
| Conditions | Sonogashira conditions: PdCl2(PPh3)2, CuI, Et3N, DMF [1] |
Why This Matters
Enables the efficient, modular construction of complex heterocyclic libraries with precise control over substitution patterns, a critical advantage for medicinal chemistry optimization.
- [1] Aksenov, A. V., Aksenov, N. A., Nadein, O. N., & Aksenova, I. V. (2018). Selective Sonogashira coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles. Synthetic Communications, 48(7), 803-810. View Source
